molecular formula C22H22N4O4 B1667208 Bms-378806 CAS No. 357263-13-9

Bms-378806

カタログ番号 B1667208
CAS番号: 357263-13-9
分子量: 406.4 g/mol
InChIキー: FCBQJNCAKZSIAH-NDEPHWFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-378806 is a potent HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions . It selectively inhibits the binding of HIV-1 gp120 to the CD4 receptor with an EC50 of 0.85-26.5 nM in virus . It is an indole-based compound that exhibits improved antiviral potency, and pharmaceutical and pharmacokinetic activities .


Physical And Chemical Properties Analysis

BMS-378806 is a white to gray powder . It is soluble in DMSO at 2 mg/mL . Its empirical formula is C22H22N4O4 and its molecular weight is 406.43 .

科学的研究の応用

HIV-1 Inhibition

BMS-378806 is primarily recognized for its role in inhibiting HIV-1. It functions by blocking the viral entry into cells. This small molecule inhibitor shows potent inhibitory activity against various HIV-1 laboratory and clinical isolates. Its mechanism involves binding to the gp120 protein of HIV-1, thus inhibiting the interactions of the HIV-1 envelope protein with cellular CD4 receptors. This action categorizes BMS-378806 as a novel class of HIV-1 inhibitors targeting viral entry (Lin et al., 2003), (Guo et al., 2003), (Wang et al., 2004).

Pharmacological Properties

BMS-378806 exhibits several pharmacological properties favorable for therapeutic use. It has low protein binding, minimal human serum effect on its anti-HIV-1 potency, and demonstrates good oral bioavailability in animal species. These attributes, along with a clean safety profile in initial animal toxicology studies, highlight its potential as an antiretroviral drug (Lin et al., 2003), (Yang et al., 2005).

Molecular Dynamics and Binding Mechanism

The interaction between BMS-378806 and HIV-1 gp120 has been studied through molecular dynamics simulations. These studies aid in understanding the binding mechanism, which is crucial for the development of efficient HIV-1 inhibitors. The insights gained from these studies support the design of more effective drugs based on the mechanism of BMS-378806 (Kong et al., 2006).

Resistance and Efficacy Across HIV-1 Subtypes

There's also an investigation into the genotypic resistance to BMS-378806 among different HIV-1 subtypes. This research provides insights into the compound's efficacy across various strains of the virus, which is critical for its application in diverse patient populations (Moore et al., 2004).

Safety And Hazards

BMS-378806 is not flammable or combustible . In case of inhalation, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, wash out mouth with copious amounts of water .

将来の方向性

BMS-378806 is a representative of a new class of HIV inhibitors that has the potential to become a valued addition to our current armamentarium of antiretroviral drugs . It has the potential to be used in the future management of HIV infection .

Relevant Papers Several papers have been published on BMS-378806. They include studies on the quantitative determination of BMS-378806 in human plasma and urine , preclinical pharmacokinetics , and the effects of BMS-378806 on the conformation .

特性

IUPAC Name

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGPFTLYBPQBIX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bms-378806

CAS RN

357263-13-9
Record name BMS-378806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357263139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-378806
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMN5E6PLUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms-378806
Reactant of Route 2
Reactant of Route 2
Bms-378806
Reactant of Route 3
Reactant of Route 3
Bms-378806
Reactant of Route 4
Reactant of Route 4
Bms-378806
Reactant of Route 5
Reactant of Route 5
Bms-378806
Reactant of Route 6
Bms-378806

Citations

For This Compound
748
Citations
M Pancera, YT Lai, T Bylund, A Druz, S Narpala… - Nature chemical …, 2017 - nature.com
… BMS-378806 (Bristol-Myers Squibb) and related compounds 19,20,21,22 . Clinical assessment of BMS-378806 … Here we report the structures of small molecules BMS-378806 and BMS-…
Number of citations: 123 www.nature.com
T Liu, B Huang, P Zhan, E De Clercq, X Liu - European journal of medicinal …, 2014 - Elsevier
… , BMS-378806 and NBD-556 are two representative small molecular chemical entities. Particularly, BMS-378806 and … and pharmacokinetics of BMS-378806 and its analogues as HIV-1 …
Number of citations: 36 www.sciencedirect.com
S Zou, S Zhang, A Gaffney, H Ding, M Lu… - Journal of …, 2020 - Am Soc Microbiol
During human immunodeficiency virus type 1 (HIV-1) entry into cells, the viral envelope glycoprotein (Env) trimer [(gp120/gp41) 3 ] binds the receptors CD4 and CCR5 and fuses the …
Number of citations: 25 journals.asm.org
Z Yang, L Zadjura, C D'Arienzo… - … & drug disposition, 2005 - Wiley Online Library
… ABSTRACT: BMS-378806 is a prototype of novel HIV attachment inhibitors … BMS-378806 in rats, dogs and monkeys and assessed its in vitro permeability and metabolism. BMS-378806 …
Number of citations: 41 onlinelibrary.wiley.com
T Wang, Z Zhang, OB Wallace… - Journal of medicinal …, 2003 - ACS Publications
… The 7-azaindole derivative 3, BMS-378806, exhibited improved pharmaceutical properties … , and in this communication optimization into the prototype BMS-378806 (3) is described. …
Number of citations: 281 pubs.acs.org
R Kong, JJ Tan, XH Ma, W Zu Chen… - Biochimica et Biophysica …, 2006 - Elsevier
… BMS-378806 is a newly discovered small molecule that … to explore the binding mode between BMS-378806 and gp120. Two … The conclusion was that BMS-378806 inserts the azaindole …
Number of citations: 57 www.sciencedirect.com
PF Lin, W Blair, T Wang, T Spicer… - Proceedings of the …, 2003 - National Acad Sciences
… BMS-378806 binds to gp120 and inhibits the interactions of the HIV-1 envelope protein to cellular CD4 receptors. Further confirmation that BMS-378806 … BMS-378806 displays many …
Number of citations: 479 www.pnas.org
PL Moore, T Cilliers, L Morris - Aids, 2004 - journals.lww.com
… The results of this analysis suggest some degree of genotypic resistance to BMS-378806 in all subtypes, including subtype B in which the majority of efficacy tests have been performed …
Number of citations: 26 journals.lww.com
C Herrera, S Harman, Y Aldon, P Rogers… - AIDS (London …, 2021 - ncbi.nlm.nih.gov
… We assessed the activity of DS003 (BMS-599793), an analogue of BMS-378806, in different … the related compound BMS-378806 in the TZM-bl assay. BMS-378806 has previously been …
Number of citations: 4 www.ncbi.nlm.nih.gov
B Nowicka-Sans, T Protack, Z Lin, Z Li… - Antimicrobial agents …, 2016 - Am Soc Microbiol
… In this study, the attachment inhibitor (AI) BMS-378806 was fully inhibitory (0% of control) only when added at the time of infection, and it lost its effectiveness within the first 4 h …
Number of citations: 66 journals.asm.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。